Acesulfame

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

RN given refers to parent cpd

See also: this compound Potassium (active moiety of).

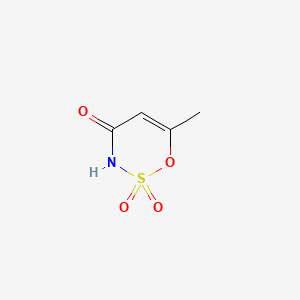

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFIWIQZPHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048006 | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene or chloroform | |

CAS No. |

33665-90-6 | |

| Record name | Acesulfame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acesulfame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acesulfame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Accidental Sweetener: An In-depth Technical Guide to the Discovery and History of Acesulfame Potassium

An exploration of the serendipitous discovery, synthesis, and toxicological evaluation of a widely used artificial sweetener.

Introduction

Acesulfame potassium, also known as this compound K or Ace-K, is a high-intensity, non-caloric artificial sweetener that has become a ubiquitous component in a vast array of food and beverage products worldwide. Its discovery in 1967 was a result of scientific serendipity, leading to the development of a substance approximately 200 times sweeter than sucrose.[1][2][3][4] This guide provides a comprehensive technical overview of the discovery, history, chemical synthesis, and pivotal safety evaluations of this compound potassium, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Development

This compound potassium was discovered accidentally in 1967 by German chemists Karl Clauss and Harald Jensen at Hoechst AG.[1] During his work with a novel class of compounds, Clauss inadvertently dipped his fingers into a chemical mixture and later, when picking up a piece of paper, noticed a surprisingly sweet taste. The compound responsible for this sweetness was identified as 5,6-dimethyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide.

Subsequent research focused on synthesizing and evaluating related compounds, which led to the identification of the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. This particular salt, which came to be known as this compound potassium, exhibited favorable taste characteristics and was relatively straightforward to synthesize.

The World Health Organization (WHO) assigned the generic name "this compound-K" in 1978. Following extensive safety assessments, it gained regulatory approval for various applications. A significant milestone was its approval for tabletop use in the United States in 1988, followed by the U.S. Food and Drug Administration (FDA) granting its status as a general-purpose sweetener in 2003, with the exception of meat and poultry. In the European Union, it is designated by the E number E950.

Physicochemical Properties

This compound potassium is a white, crystalline powder with a high degree of stability under heat and in acidic or basic conditions, making it suitable for a wide range of food processing applications, including baking and pasteurization. Its key quantitative properties are summarized in the table below.

| Property | Value |

| Relative Sweetness | ~200 times sweeter than sucrose |

| Molecular Formula | C₄H₄KNO₄S |

| Molecular Weight | 201.24 g/mol |

| Density | 1.81 g/cm³ |

| Melting Point | 225 °C (decomposes) |

| Solubility in Water | 270 g/L at 20 °C |

| Acceptable Daily Intake (ADI) | 15 mg/kg of body weight (JECFA/FDA) |

Chemical Synthesis

The commercial production of this compound potassium is primarily based on the reaction of sulfamic acid and diketene. The following is a representative experimental protocol synthesized from publicly available process descriptions.

Experimental Protocol: Synthesis from Sulfamic Acid and Diketene

Materials:

-

Sulfamic acid

-

Triethylamine (or another suitable amine)

-

Diketene

-

Sulfur trioxide (cyclizing agent)

-

Potassium hydroxide

-

Dichloromethane (or another suitable inert solvent)

-

Water

-

Activated carbon

Methodology:

-

Formation of Amidosulfamic Acid Salt: In a reaction vessel, sulfamic acid is reacted with an amine, such as triethylamine, in an inert organic solvent like dichloromethane. This reaction is typically carried out at a controlled pH, preferably between 5.5 and 7.0, to form the corresponding amidosulfamic acid salt.

-

Formation of Acetoacetamide Salt: The amidosulfamic acid salt is then reacted with diketene. This step results in the formation of an acetoacetamide salt intermediate.

-

Cyclization: The acetoacetamide salt is subjected to a cyclization reaction using a strong cyclizing agent, most commonly sulfur trioxide. This reaction is highly exothermic and is performed at low temperatures, typically in the range of -50 to 15 °C, to form a cyclic sulfur trioxide adduct.

-

Hydrolysis: The cyclic sulfur trioxide adduct is then hydrolyzed by the addition of water. This step is carefully controlled, with the temperature maintained between -15 and 60 °C, to yield this compound-H (the free acid form).

-

Neutralization and Purification: The resulting this compound-H solution is neutralized with potassium hydroxide to form this compound potassium. The crude product is then purified through a series of steps that may include extraction, washing with an organic solvent, decolorization with activated carbon, and recrystallization to yield a high-purity, food-grade final product.

Caption: Chemical synthesis pathway of this compound potassium.

Toxicological and Safety Evaluation

The safety of this compound potassium has been evaluated by numerous regulatory bodies globally, including the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These evaluations are based on a comprehensive portfolio of toxicological studies.

Experimental Protocol: Chronic Toxicity/Carcinogenicity Study in Rats (Representative)

This protocol is a generalized representation of the types of studies conducted to assess the long-term safety of food additives like this compound potassium.

Objective: To evaluate the chronic toxicity and potential carcinogenicity of this compound potassium in rats following long-term dietary administration.

Materials and Methods:

-

Test Animals: Wistar rats (or another appropriate strain), typically 60 males and 60 females per group.

-

Test Substance: this compound potassium.

-

Administration: The test substance is incorporated into the basal diet at various concentrations.

-

Experimental Design:

-

Groups: Four groups of animals are typically used: a control group receiving the basal diet, and three treatment groups receiving the diet with low, medium, and high doses of this compound potassium. For example, dietary concentrations of 0%, 0.3%, 1.0%, and 3.0% have been used in studies.

-

Duration: The study is conducted for a significant portion of the animal's lifespan, typically 2 years for rats.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., 6, 12, 18, and 24 months) for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Results from Key Studies: The major long-term studies in rats did not find evidence of carcinogenic or other significant toxicological effects at dietary levels up to 3.0%.

Caption: Workflow for a typical food additive safety assessment.

Recent Research and Considerations

More recent research has explored the potential effects of artificial sweeteners, including this compound potassium, on the gut microbiome. Some studies in animal models have suggested that this compound potassium consumption can lead to alterations in the composition and function of the gut microbiota. For example, a study on CD-1 mice found that a 4-week treatment with this compound potassium perturbed the gut microbiome. These findings are an active area of ongoing research to understand their implications for human health.

Conclusion

The discovery of this compound potassium is a classic example of serendipity in scientific research. From its accidental identification to its widespread use as a food additive, its history is intertwined with advancements in chemical synthesis and rigorous toxicological evaluation. While established as safe by regulatory authorities based on extensive traditional toxicology studies, emerging research into its effects on the gut microbiome highlights the evolving nature of food additive safety assessment. For researchers and professionals in drug development and food science, a thorough understanding of the history, synthesis, and toxicological profile of this compound potassium is essential for informed product development and risk assessment.

References

- 1. easybuyingredients.com [easybuyingredients.com]

- 2. 720. This compound potassium (WHO Food Additives Series 28) [inchem.org]

- 3. 496. This compound Potassium (WHO Food Additives Series 16) [inchem.org]

- 4. CN101787001A - Synthesis process of this compound potassium - Google Patents [patents.google.com]

The Sweet Deception: A Technical Guide to Acesulfame K's Mechanism of Sweet Taste Perception

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core molecular mechanisms by which the artificial sweetener Acesulfame Potassium (this compound K, Ace-K) elicits a sweet taste perception. We will delve into its interaction with the sweet taste receptor, the subsequent intracellular signaling cascade, and the quantitative parameters that define its potency. Furthermore, this guide provides detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for researchers in the fields of sensory science, pharmacology, and drug development.

The Sweet Taste Receptor: A Heterodimeric G-Protein Coupled Receptor

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two members of the Taste 1 Receptor family: T1R2 and T1R3.[1][2][3] This T1R2/T1R3 receptor is expressed in taste receptor cells located in the taste buds of the lingual epithelium.[1][4] The large extracellular domain of this receptor, known as the Venus Flytrap Module (VFTM), is the primary binding site for a wide variety of sweet-tasting molecules, including natural sugars and artificial sweeteners.

This compound K, along with other artificial sweeteners like aspartame and saccharin, is known to bind to the VFTM of the T1R2 subunit of the human sweet taste receptor. This binding event induces a conformational change in the T1R2/T1R3 heterodimer, initiating the downstream signaling cascade that ultimately results in the perception of sweetness.

The Canonical Signaling Pathway of Sweet Taste Perception

The binding of this compound K to the T1R2/T1R3 receptor triggers a canonical GPCR signaling pathway involving a cascade of intracellular events. This pathway is crucial for the transduction of the sweet taste signal from the receptor to the sensory afferent nerves.

The key steps in the signaling pathway are as follows:

-

G-protein Activation: Upon ligand binding and receptor conformational change, the receptor activates a heterotrimeric G-protein. The G-protein α-subunit, α-gustducin, is prominently involved in this process.

-

Phospholipase C β2 (PLCβ2) Activation: The activated α-gustducin, in turn, activates the enzyme phospholipase C β2 (PLCβ2).

-

Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ concentration activates the transient receptor potential melastatin 5 (TRPM5) ion channel, which is a monovalent cation channel.

-

Depolarization and Neurotransmitter Release: The influx of Na+ ions through the activated TRPM5 channel leads to the depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.

Below is a Graphviz diagram illustrating this signaling cascade.

Caption: Canonical signaling pathway of this compound K-induced sweet taste perception.

Quantitative Analysis of this compound K's Interaction with the Sweet Taste Receptor

The potency of a sweetener is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response in a given assay. Lower EC50 values indicate higher potency.

| Sweetener | EC50 Value (µM) | Relative Sweetness (vs. Sucrose) | Reference |

| This compound K | 110 ± 10 | ~200 | |

| Sucralose | 0.3 ± 0.03 | ~600 | |

| Neotame | 0.02 ± 0.002 | ~8000 | |

| Sucrose | 26,000 ± 2,000 | 1 |

Note: Relative sweetness values can vary depending on the concentration and the specific sensory panel methodology used.

The Dual Taste of this compound K: A Bitter Aftertaste

A significant characteristic of this compound K is its intrinsic bitter aftertaste, which can limit its application at higher concentrations. This bitterness is not mediated by the sweet taste receptor but rather by a different family of GPCRs known as the Taste 2 Receptors (TAS2Rs), or bitter taste receptors.

Functional expression studies have identified that this compound K activates specific human TAS2R receptors, namely hTAS2R9 and hTAS2R31. The activation of these receptors by this compound K initiates a separate signaling cascade, similar in principle to the sweet taste pathway but leading to the perception of bitterness. This dual activation of both sweet and bitter taste receptors contributes to the complex taste profile of this compound K.

Below is a Graphviz diagram illustrating the dual taste perception mechanism of this compound K.

Caption: Dual taste perception mechanism of this compound K.

Experimental Protocols

Cell-Based Calcium Mobilization Assay for Sweet Taste Receptor Activation

This assay is a common in vitro method to assess the activation of the T1R2/T1R3 receptor by sweeteners.

Principle: HEK293 cells, which do not endogenously express taste receptors, are transiently co-transfected with plasmids encoding the human T1R2 and T1R3 subunits, along with a promiscuous G-protein chimera (e.g., Gα16-gust44). Activation of the receptor by a sweetener leads to an increase in intracellular calcium, which is measured using a calcium-sensitive fluorescent dye.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Co-transfect the cells with expression vectors for hT1R2, hT1R3, and a G-protein chimera using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Plate the transfected cells into 96-well or 384-well plates and incubate for 24-48 hours to allow for protein expression.

-

-

Fluorescent Dye Loading:

-

Wash the cells with a buffered saline solution (e.g., Hank's Balanced Salt Solution - HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

-

Compound Stimulation and Data Acquisition:

-

Prepare serial dilutions of this compound K and control compounds in HBSS.

-

Use an automated fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline for each well.

-

Normalize the response to a positive control (e.g., a saturating concentration of a known agonist like sucralose).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Below is a Graphviz diagram illustrating the experimental workflow for the calcium mobilization assay.

Caption: Experimental workflow for a cell-based calcium mobilization assay.

Conclusion

The sweet taste perception of this compound K is a complex process initiated by its binding to the T1R2 subunit of the T1R2/T1R3 sweet taste receptor. This interaction triggers a well-defined intracellular signaling cascade, leading to neuronal activation and the sensation of sweetness. The potency of this compound K is quantifiable through in vitro assays, with its EC50 value providing a key metric for comparison with other sweeteners. However, its taste profile is complicated by the concurrent activation of bitter taste receptors, resulting in a characteristic off-taste. A thorough understanding of these molecular mechanisms is paramount for the development of novel sweeteners with improved taste qualities and for the informed application of existing ones in food and pharmaceutical industries.

References

- 1. Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the Artificial Sweetener, this compound Potassium, a Sweet Taste Receptor Agonist, on Glucose Uptake in Small Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-nutritive sweetener activation of the pig sweet taste receptor T1R2-T1R3 in vitro mirrors sweetener stimulation of the gut-expressed receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Persistence of Acesulfame Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acesulfame potassium (ACE-K), a widely consumed artificial sweetener, is increasingly detected in various environmental compartments due to its resistance to metabolic degradation and incomplete removal during wastewater treatment. This technical guide provides a comprehensive overview of the environmental persistence of ACE-K, detailing its occurrence, fate, and ecotoxicological effects. The document synthesizes quantitative data from numerous studies into structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for the detection and degradation of ACE-K and presents visual representations of key processes through Graphviz diagrams, offering a critical resource for researchers, environmental scientists, and professionals in drug development.

Introduction

This compound potassium (ACE-K) is a high-intensity, zero-calorie artificial sweetener approved for use in a wide range of food and beverage products in over 100 countries.[1] Chemically, it is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. Following consumption, ACE-K is rapidly absorbed and excreted largely unchanged in urine, leading to its continuous introduction into domestic wastewater.[2] Its high water solubility and low lipophilicity contribute to its mobility in aquatic systems.[1][3] Initially considered to be biologically inert, studies have now demonstrated that ACE-K can undergo degradation under specific environmental conditions.[4] This guide delves into the environmental behavior of ACE-K, from its detection in various water bodies to its transformation pathways and potential ecological impacts.

Physicochemical Properties of this compound Potassium

A summary of the key physicochemical properties of this compound potassium is presented in Table 1. These properties are crucial for understanding its environmental transport and fate.

| Property | Value | Reference |

| CAS Number | 55589-62-3 | |

| Molecular Formula | C₄H₄KNO₄S | |

| Molecular Weight | 201.24 g/mol | |

| Water Solubility | 270 g/L at 20 °C | |

| log Kₒw | -2.35 at 23 °C | |

| pKₐ | Not available | |

| Vapor Pressure | Low |

Environmental Occurrence

ACE-K is ubiquitously found in various environmental matrices across the globe. Its presence serves as a reliable chemical marker for anthropogenic contamination of water resources.

Wastewater

Wastewater treatment plants (WWTPs) are the primary entry point of ACE-K into the environment. Concentrations in raw sewage (influent) and treated sewage (effluent) are well-documented. While early studies reported negligible removal in conventional WWTPs, more recent evidence suggests a paradigm shift, with some plants exhibiting significant biodegradation capabilities.

Surface Water and Groundwater

The discharge of WWTP effluent leads to the contamination of surface waters, including rivers and lakes. Due to its persistence and high mobility, ACE-K can also infiltrate groundwater, and has even been detected in drinking water sources.

Sludge and Soil

Owing to its low octanol-water partition coefficient (log Kₒw), ACE-K has a low affinity for sorption to solids. Consequently, its concentrations in sewage sludge and soil are generally low. However, studies have shown that ACE-K can be readily degraded in soil environments.

Table 2: Environmental Concentrations of this compound Potassium

| Environmental Matrix | Concentration Range | Sample-Weighted Average | References |

| Wastewater Influent | 22.9 µg/L | ||

| Wastewater Effluent | 29.9 µg/L | ||

| Surface Water | 2.9 µg/L | ||

| Groundwater | 0.653 µg/L | ||

| Sewage Sludge | 120.7 ng/L |

Degradation and Transformation

Contrary to early assumptions of its complete recalcitrance, ACE-K can be degraded through various biotic and abiotic processes.

Biodegradation

Recent studies have demonstrated that certain microbial communities in WWTPs and soil can biodegrade ACE-K. The removal efficiency in WWTPs can be highly variable, with some studies reporting over 90% degradation. Denitrifying conditions have been shown to enhance biodegradation. The primary biodegradation pathway involves the hydrolysis of the ester bond, leading to the formation of acetoacetamide-N-sulfonate (ANSA), which is further hydrolyzed to acetoacetate and sulfamic acid.

Photodegradation

ACE-K can undergo photodegradation, particularly in the presence of dissolved organic matter. Direct photolysis by sunlight at neutral pH is generally considered to be slow, as ACE-K does not strongly absorb wavelengths above 290 nm. However, UV treatment, a common disinfection method in water treatment, can effectively degrade ACE-K, leading to the formation of various transformation products.

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, such as ozonation and treatment with ferrate(VI) or persulfate, have been shown to be highly effective in removing ACE-K from water. These processes generate highly reactive radicals that can rapidly oxidize and mineralize the ACE-K molecule.

Table 3: Removal Efficiencies of this compound Potassium by Various Treatment Processes

| Treatment Process | Removal Efficiency (%) | References |

| Conventional Activated Sludge | Highly variable (can be >90%) | |

| Nitrifying Activated Sludge | 16 - 21% | |

| Ozonation | 100% | |

| Chlorination | 21% | |

| Permanganate Oxidation | 43 - 80% | |

| UV Light with Advanced Oxidation Catalysts | 19 - 100% | |

| Acid-activated Ferrate(VI) | ~94% in 60 seconds |

Ecotoxicity

While ACE-K is generally considered to have low acute toxicity to aquatic organisms, concerns have been raised about the potential toxicity of its transformation products. Some studies have shown that the byproducts of photodegradation can be more toxic than the parent compound. Chronic exposure to ACE-K has been linked to oxidative stress in fish. However, a comprehensive environmental risk assessment concluded that ACE-K presents a low risk to the aquatic environment at current environmental concentrations.

Table 4: Ecotoxicological Data for this compound Potassium

| Organism | Endpoint | Value | Reference |

| Vibrio fischeri (Bacteria) | EC₅₀ | 72,190 mg/L | |

| Daphnia magna (Invertebrate) | Acute EC₅₀ | >100 mg/L | |

| Pimephales promelas (Fathead Minnow) | Acute LC₅₀ | >100 mg/L | |

| Pseudokirchneriella subcapitata (Green Algae) | Chronic NOEC | 6.25 mg/L |

EC₅₀: Half maximal effective concentration; LC₅₀: Half maximal lethal concentration; NOEC: No observed effect concentration

Experimental Protocols

This section provides an overview of the methodologies used to study the environmental fate of this compound Potassium.

Analysis of this compound Potassium in Environmental Samples

The standard method for the quantification of ACE-K in environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6.1.1. Sample Preparation

-

Water Samples: Acidified water samples (e.g., 8 mL) are spiked with a deuterated internal standard (e.g., ACE-D4). Solid-phase extraction (SPE) using cartridges like Oasis HLB is commonly employed for sample cleanup and concentration.

-

Solid Samples (Sludge/Soil): Extraction is typically performed using an organic solvent such as methanol, followed by centrifugation and filtration.

6.1.2. LC-MS/MS Conditions

-

Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) is used, often in negative ion mode. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor and product ion transitions for ACE-K and its internal standard.

Biodegradation Experiments

Batch experiments are commonly used to assess the biodegradability of ACE-K.

6.2.1. Experimental Setup

-

Activated sludge or soil is collected from a relevant source.

-

The experiments are typically conducted in glass bottles or reactors.

-

A mineral medium is used, with ACE-K as the sole carbon source for enrichment studies, or spiked into a wastewater matrix for removal studies.

-

The reactors are incubated under specific conditions (e.g., aerobic, anoxic, anaerobic) and temperatures.

-

Samples are collected at regular intervals for ACE-K analysis.

Photodegradation Experiments

Laboratory-scale experiments are performed to evaluate the photodegradation of ACE-K.

6.3.1. Experimental Setup

-

Aqueous solutions of ACE-K are prepared in deionized water or a specific water matrix.

-

The solutions are placed in a photoreactor equipped with a light source that simulates sunlight (e.g., xenon lamp) or a specific UV wavelength.

-

The effect of pH, dissolved organic matter, and photosensitizers can be investigated.

-

Samples are collected over time to measure the degradation of ACE-K and the formation of transformation products.

Degradation Pathways

Signaling Pathways

The direct impact of this compound Potassium on specific signaling pathways in environmentally relevant aquatic organisms is an area of ongoing research. While comprehensive pathway analyses are limited, some studies suggest potential mechanisms of toxicity. Exposure to ACE-K has been shown to induce oxidative stress in fish, such as the common carp (Cyprinus carpio). This suggests an impact on cellular pathways that regulate the balance of reactive oxygen species (ROS). An increase in ROS can lead to the activation of antioxidant defense mechanisms and, if overwhelmed, can result in cellular damage.

One study in a mammalian model identified that high doses of ACE-K can influence the Myosin Light Chain Kinase-Myosin Light Chain 20 related signaling pathway, which is involved in smooth muscle contraction. However, the relevance of this pathway to the ecotoxicological effects of ACE-K in aquatic invertebrates and fish at environmental concentrations is not yet established. Further research using transcriptomics, proteomics, and metabolomics is needed to elucidate the specific signaling cascades affected by ACE-K and its transformation products in non-target aquatic organisms.

Conclusion

This compound potassium is a persistent and mobile contaminant in the aquatic environment. While it can be degraded under certain conditions, its continuous input from wastewater ensures its widespread presence. Current environmental concentrations are generally below levels that cause acute toxicity to aquatic organisms. However, the potential for chronic effects and the increased toxicity of some transformation products warrant further investigation. The methodologies and data presented in this guide provide a foundation for researchers and professionals to further understand and mitigate the environmental impact of this widely used artificial sweetener. Continued monitoring, research into more efficient removal technologies, and a deeper understanding of its ecotoxicological mechanisms are crucial for a comprehensive environmental risk assessment.

References

- 1. Rapid removal of this compound potassium by acid-activated ferrate(VI) under mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. A Review of the Environmental Fate and Effects of this compound‐Potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Stability of Acesulfame K: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acesulfame potassium (this compound K or Ace-K) is a high-intensity, non-caloric artificial sweetener widely utilized in the pharmaceutical and food and beverage industries. Its efficacy and safety are intrinsically linked to its stability under various processing and storage conditions. This technical guide provides an in-depth analysis of the stability of this compound K under different pH and temperature conditions, offering valuable insights for researchers, scientists, and drug development professionals. This document synthesizes available data on its degradation kinetics, by-products, and the analytical methodologies for its assessment.

Physicochemical Properties of this compound K

This compound K is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₄KNO₄S |

| Molecular Weight | 201.24 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 225 °C (decomposes)[1] |

| Solubility in Water | 270 g/L at 20 °C |

| pKa | ~2.0 |

Stability Profile of this compound K

This compound K is renowned for its remarkable stability under a wide range of conditions, a key attribute for its widespread application.

Thermal Stability

This compound K exhibits exceptional thermal stability, making it suitable for applications requiring heat treatment, such as baking and pasteurization. It is reported to be stable at temperatures well above 200 °C.[1][2] Studies on its stability in various food matrices under thermal processing have consistently shown high recovery rates.

While detailed kinetic studies on the thermal degradation of this compound K in aqueous solutions at various pH values are not extensively available in public literature, existing data from food processing simulations confirm its high stability.

| Food Matrix/Solution | pH | Temperature (°C) | Time (min) | Recovery Rate (%) |

| Orange Juice | 3.2 | 75 - 90 | 2, 5, 15 | 97 |

| Tonic Water | 3.7 | 75 - 90 | 2, 5, 15 | 102 - 110 |

| Canned Cherries | 2.75 - 4.0 | 103 | 30 | 94 - 109 |

| Canned Peas | 4.0 - 6.5 | 121 | 10 | 94 - 109 |

| Buffered Aqueous Solution | 5.0 - 7.0 | 101, 111, 121, 131 | 1, 2, 5, 10, 20, 30 | 99 - 101 |

| Simple Dough/Cookies/Cakes | Not specified | 180 - 275 | 5 - 80 | 95 - 110 |

Data sourced from an EFSA re-evaluation report on this compound K, which cites unpublished stability studies.[3]

pH Stability

This compound K is stable over a broad pH range, particularly that of most foods and beverages.[1] However, its stability is compromised under strongly acidic conditions (pH < 3.0), where it undergoes hydrolysis, especially at elevated temperatures. In a study on a whey-lemon beverage with a pH between 3.7 and 3.85, this compound K remained stable during storage. Another report indicates good stability in the pH range common for beverages and that it only decomposes under extreme pH conditions.

Photostability

The photodegradation of this compound K in aqueous solutions has been studied, and it follows first-order kinetics. The degradation rate is pH-dependent. The table below presents the degradation rate constants at different pH values when exposed to UV light.

| pH | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |

| 3 | 6.7 x 10⁻² | 10.3 |

| 6 | 4.5 x 10⁻² | 15.4 |

| 9 | 3.4 x 10⁻² | 20.4 |

| 12 | 17.4 x 10⁻² | 4.0 |

Degradation Pathway

Under strongly acidic conditions and elevated temperatures, this compound K can undergo hydrolysis. The primary degradation pathway involves the opening of the oxathiazinone dioxide ring to form acetoacetamide-N-sulfonic acid, which can be further hydrolyzed to acetoacetamide and sulfuric acid.

Acid-Catalyzed Hydrolysis of this compound K

Experimental Protocols

The stability of this compound K is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Below are generalized protocols for conducting a stability study and for the HPLC analysis of this compound K.

General Stability Study Protocol

-

Preparation of Test Solutions: Prepare aqueous solutions of this compound K of a known concentration in buffers of different pH values (e.g., pH 2, 3, 4, 5, 7, 9).

-

Incubation: Store the solutions in controlled-temperature chambers at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

-

Sample Preparation: Cool the samples to room temperature and dilute as necessary with the mobile phase to fall within the calibration range of the HPLC method.

-

HPLC Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound K.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound K versus time to determine the degradation rate constant (k) from the slope of the line, assuming first-order kinetics.

HPLC Method for Quantification of this compound K

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer and acetonitrile. For example, 0.02 M potassium dihydrogen phosphate buffer (adjusted to a specific pH, e.g., 4.5) and acetonitrile in a ratio of 80:20 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 227 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve generated from standard solutions of this compound K of known concentrations.

Experimental Workflow for this compound K Stability Study

Conclusion

This compound K is a highly stable artificial sweetener under the typical conditions of pH and temperature encountered in food and pharmaceutical manufacturing and storage. Its stability is compromised only under extreme conditions, such as very low pH combined with high temperatures, leading to hydrolysis. The primary degradation products are acetoacetamide-N-sulfonic acid and acetoacetamide. For applications requiring high heat, such as baking, or for products with a long shelf-life, this compound K is a reliable and stable sweetening agent. The provided experimental protocols offer a framework for the precise and accurate assessment of its stability in various formulations.

References

The Bioaccumulation Potential of Acesulfame K in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acesulfame potassium (this compound K or Ace-K) is a high-production, synthetic, low-calorie sweetener widely used in food, beverages, and pharmaceutical products. Due to its high water solubility and resistance to degradation, it is frequently detected in aquatic environments, raising concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of this compound K in aquatic organisms. It synthesizes available quantitative data, details relevant experimental protocols, and explores the known metabolic pathways. The evidence strongly indicates a low bioaccumulation potential for this compound K in aquatic biota, primarily due to its hydrophilic nature.

Introduction

The increasing global consumption of processed foods and pharmaceuticals has led to the widespread dissemination of various synthetic compounds into the environment. This compound K, a calorie-free sugar substitute, is notable for its environmental persistence.[1][2][3] It passes largely unchanged through the human body and is inefficiently removed by conventional wastewater treatment plants, leading to its ubiquitous presence in surface waters, groundwaters, and even some drinking water sources.[1][2] This persistence necessitates a thorough evaluation of its potential to accumulate in aquatic organisms, which could lead to adverse effects on both the organisms themselves and higher trophic levels. This guide aims to provide a detailed technical resource for researchers and professionals assessing the environmental risk of this compound K.

Physicochemical Properties and Predicted Bioaccumulation

The bioaccumulation potential of a chemical is largely influenced by its physicochemical properties, particularly its octanol-water partition coefficient (log Kow). A low log Kow value indicates a preference for the aqueous phase over lipid-rich tissues, suggesting a low propensity for bioaccumulation.

This compound K is characterized by a very low log Kow and high water solubility, which theoretically limits its ability to bioaccumulate.

Table 1: Physicochemical Properties of this compound K

| Property | Value | Implication for Bioaccumulation |

| Log Kow | -2.35 at 23 °C | Low |

| Water Solubility | 237 g/L at 20 °C | Low |

Based on these properties, predictive models, such as the USEPA's EPI Suite™, calculate a very low bioconcentration factor (BCF) for fish, further supporting the hypothesis of low bioaccumulation potential.

Quantitative Bioaccumulation Data

Experimental studies have been conducted to determine the bioconcentration factor (BCF) of this compound K in various aquatic organisms. The BCF is a critical metric, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Table 2: Experimentally Determined Bioconcentration Factors (BCF) for this compound K in Aquatic Organisms

| Organism | Species | Exposure Concentration | Exposure Duration | BCF (L/kg) | Reference |

| Bivalve | Not Specified | 100 µg/L | 10 days | ~7 | Federico (2017) as cited in |

| Fish (Calculated) | Not Specified | Not Applicable | Not Applicable | 0.8931 | USEPA EPI Suite™ as cited in |

The available data, though limited, consistently show low BCF values for this compound K in both invertebrates and fish, aligning with predictions based on its physicochemical properties. According to established classification schemes, these BCF values indicate a low potential for bioconcentration in aquatic organisms.

Experimental Protocols

Standardized and well-documented experimental protocols are essential for the reliable assessment of a chemical's bioaccumulation potential.

Bioconcentration Study in Fish (Based on OECD Guideline 305)

The OECD Guideline for the Testing of Chemicals, Test No. 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," provides a comprehensive framework for conducting bioconcentration studies.

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish exposed via the water.

Key Methodological Steps:

-

Test Organism Selection: A suitable fish species is selected, such as zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), or bluegill sunfish (Lepomis macrochirus).

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration (Elimination Phase): After the exposure phase, the remaining fish are transferred to clean, untreated water. Fish and water samples continue to be collected to determine the rate of elimination of the substance.

-

Chemical Analysis: The concentration of the test substance in water and fish tissue samples is quantified using validated analytical methods.

-

Data Analysis: The uptake and depuration rate constants (k₁ and k₂) are calculated from the concentration data over time. The kinetic bioconcentration factor (BCFK) is then calculated as the ratio of k₁/k₂.

Figure 1: General workflow for a fish bioconcentration study based on OECD Guideline 305.

Bioconcentration Study in Bivalves (Federico, 2017)

Note: The full experimental protocol for the Federico (2017) study was not publicly available at the time of this writing. The following is a generalized protocol based on the available information and standard practices for bivalve bioaccumulation studies.

Objective: To determine the bioconcentration of this compound K in bivalves.

Key Methodological Steps (Inferred):

-

Test Organism: A species of bivalve mollusk (e.g., Mytilus galloprovincialis) is used.

-

Acclimation: Bivalves are acclimated to laboratory conditions.

-

Exposure: The bivalves are exposed to a constant concentration of this compound K (100 µg/L) in a static or semi-static system for a period of 10 days.

-

Sampling: Water and bivalve tissue samples are collected at predetermined time points.

-

Chemical Analysis: The concentration of this compound K in the samples is determined.

-

BCF Calculation: The BCF is calculated based on the measured concentrations in the bivalve tissue and the water.

Analytical Methodology for this compound K in Aquatic Biota

Accurate quantification of this compound K in water and biological tissues is crucial for bioaccumulation assessment. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the most common and reliable method.

General Steps:

-

Sample Preparation (Tissue):

-

Homogenization of the tissue sample.

-

Extraction of this compound K from the tissue matrix, often using a polar solvent and techniques like ultrasonic-assisted extraction.

-

Clean-up of the extract to remove interfering substances, which may involve protein precipitation and/or solid-phase extraction (SPE).

-

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound K from other components in the sample.

-

Mass Spectrometric Detection: The separated analyte is introduced into a mass spectrometer for detection and quantification. The high selectivity and sensitivity of MS/MS allow for accurate measurement even at low concentrations.

Figure 2: General workflow for the analysis of this compound K in aquatic organism tissues.

Signaling and Metabolic Pathways

Specific Signaling Pathways for this compound K Uptake and Metabolism

Extensive literature searches did not reveal any specific signaling pathways that have been identified in aquatic organisms for the uptake and metabolism of this compound K. This suggests a significant research gap in the current understanding of the molecular interactions of this compound in aquatic biota.

General Xenobiotic Metabolism in Aquatic Organisms

In the absence of specific data for this compound K, it is useful to consider the general pathways by which aquatic organisms metabolize foreign chemical compounds (xenobiotics). This process, known as biotransformation, typically occurs in two phases.

-

Phase I (Functionalization): Enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce or expose polar functional groups (e.g., -OH, -COOH, -NH₂) on the xenobiotic molecule. This generally increases the water solubility of the compound.

-

Phase II (Conjugation): Transferase enzymes conjugate the modified xenobiotic with endogenous polar molecules, such as glutathione, glucuronic acid, or sulfate. This further increases water solubility and facilitates excretion.

Given that this compound K is already a highly polar and water-soluble molecule, it is plausible that it does not undergo significant biotransformation in aquatic organisms and is readily excreted in its parent form, which would be consistent with its low bioaccumulation potential.

References

Toxicological Profile of Acesulfame Potassium in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acesulfame potassium (this compound K, Ace-K) is a high-intensity, non-caloric artificial sweetener widely used in food and pharmaceutical products. Its safety has been evaluated by numerous regulatory bodies worldwide, based on a comprehensive portfolio of toxicological studies conducted in various animal models. This technical guide provides a detailed overview of the toxicological profile of this compound K, with a focus on quantitative data from key animal studies, detailed experimental methodologies, and the elucidation of relevant biological pathways. The collective evidence from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity, genotoxicity, and reproductive/developmental toxicity assessments, indicates a lack of adverse effects at doses well above current acceptable daily intake levels.

Acute, Subchronic, and Short-Term Toxicity

This compound K exhibits a low order of acute toxicity following oral administration in rodent models. Subchronic and short-term studies in rats and dogs have demonstrated a high tolerance to the sweetener, with minimal adverse effects observed even at high dietary concentrations.

Quantitative Data for Acute, Subchronic, and Short-Term Toxicity

| Study Type | Species | Strain | Route | Duration | Key Findings | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Acute | Rat | - | Oral | Single dose | Low toxicity | - | - | [WHO, 1980] |

| Acute | Rat | - | Intraperitoneal | Single dose | LD50: 2240 mg/kg | - | - | [WHO, 1980] |

| Subchronic | Rat | Wistar | Oral (diet) | 90 days | Increased water consumption, dose-related increase in urine volume and potassium. At 10%, increased caecal weights. No adverse histopathological findings. | 3% in diet (~1500 mg/kg) | 10% in diet (~5000 mg/kg) | [WHO, 1980] |

| Chronic | Dog | Beagle | Oral (diet) | 2 years | No treatment-related adverse effects observed. | >3% in diet (~900 mg/kg) | Not established | [Reuzel & van der Heijden, 1977] |

Experimental Protocols

-

Test Substance: this compound Potassium

-

Species/Strain: Wistar rats (weanling, 10 males and 10 females per group).

-

Administration: Dietary, at concentrations of 0%, 1.0%, 3.0%, or 10%.

-

Duration: 90 days.

-

Observations:

-

Clinical: Body weight (weekly), food intake (weeks 1-4, 11, and 12).

-

Hematology and Clinical Chemistry: Blood samples collected at week 13 for standard hematological and clinical chemistry panels.

-

Urinalysis: Urine collected to assess volume and potassium content.

-

Pathology: At termination, gross necropsy was performed. Organ weights (including caeca with and without contents) were recorded. Histopathological examination of a comprehensive set of tissues was conducted.

-

Chronic Toxicity and Carcinogenicity

Long-term studies in both rats and mice have been conducted to assess the chronic toxicity and carcinogenic potential of this compound K. The consensus from these studies is that this compound K is not carcinogenic in animal models.

Quantitative Data for Chronic Toxicity and Carcinogenicity

| Species | Strain | Route | Duration | Dose Levels (% in diet) | Key Findings | NOAEL (mg/kg bw/day) | Reference |

| Mouse | Swiss | Oral (diet) | 80 weeks | 0, 0.3, 1.0, 3.0 | No significant increase in mortality or tumor incidence. | 3.0% (~4500 mg/kg) | [Beems & Til, 1976] |

| Rat | Wistar (SPF) | Oral (diet) | 120-123 weeks | 0, 0.3, 1.0, 3.0 | Decreased body weight in the high-dose group. No increased mortality or tumor incidence. No treatment-related histopathological changes. | 1.0% (~500 mg/kg) for body weight effects; 3.0% (~1500 mg/kg) for carcinogenicity | [Sinkeldam et al., 1979, Newman, 1982] |

| Mouse | Tg.AC hemizygous | Oral (diet) | 40 weeks | 0, 0.3, 1.0, 3.0 | No effect on survival or mean body weights. No neoplasms or nonneoplastic lesions attributed to exposure. | 3.0% (~4500 mg/kg for males, ~5400 mg/kg for females) | [NTP, 2005] |

| Mouse | p53 haploinsufficient | Oral (diet) | 40 weeks | 0, 0.3, 1.0, 3.0 | No effect on survival or mean body weights. No evidence of carcinogenic activity. | 3.0% (~4700 mg/kg for males, ~5700 mg/kg for females) | [NTP, 2005] |

Experimental Protocols

-

Test Substance: this compound Potassium

-

Species/Strain: SPF-Wistar rats (60 males and 60 females per group). The animals were the progeny of parents maintained on the same test diets.

-

Administration: Dietary, at concentrations of 0%, 0.3%, 1.0%, or 3.0%.

-

Duration: 120-123 weeks.

-

Observations:

-

Clinical: Regular monitoring of general appearance, condition, behavior, and survival. Body weight and food consumption were measured periodically.

-

Hematology: Blood samples were collected from 10 males and 10 females per group at weeks 33, 53, 78, 102, and 119 for hematological analysis.[1]

-

Pathology: All animals were subjected to a gross necropsy. A detailed histopathological examination was performed on all animals in the control and high-dose groups, with subsequent examination of tissues from lower dose groups.[2]

-

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted for this compound K. The overwhelming weight of evidence indicates that it is not genotoxic.

Quantitative Data for Genotoxicity

| Assay Type | System | Test Conditions | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and without S9 metabolic activation | Negative | [JECFA, 1991] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | - | Negative | [JECFA, 1991] |

| In vivo Micronucleus Test | Mouse bone marrow | Oral gavage, up to 4500 mg/kg | Negative | [Jung et al., 1991] |

| In vivo Micronucleus Test | p53 haploinsufficient mice (peripheral blood) | Dietary, up to 3% for 40 weeks | Positive in males, Negative in females | [NTP, 2005] |

| Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | In vitro | Negative | [JECFA, 1991] |

Note: The positive micronucleus finding in p53 haploinsufficient male mice was not associated with a carcinogenic response in the same study.[3]

Experimental Protocols

-

Test Substance: this compound Potassium

-

Species/Strain: NMRI mice or other suitable strain.

-

Administration: Typically oral gavage, with at least three dose levels plus a vehicle control and a positive control.

-

Dosing Regimen: Often a single or double administration over 24 hours.

-

Sample Collection: Bone marrow is typically harvested 24 and 48 hours after the last administration.

-

Analysis: Bone marrow smears are prepared and stained. Polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits have not shown any adverse effects of this compound K on mating, fertility, or fetal development at doses significantly higher than human consumption levels.

Quantitative Data for Reproductive and Developmental Toxicity

| Study Type | Species | Route | Key Findings | NOAEL (mg/kg bw/day) | Reference |

| Two-Generation Reproduction | Rat | Oral (diet) | No adverse effects on reproductive parameters or offspring development. | 3.0% in diet (~1500 mg/kg) | [Sinkeldam, 1976] |

| Developmental (Teratogenicity) | Rat | Oral (diet) | No teratogenic or embryotoxic effects. | 3.0% in diet (~1500 mg/kg) | [JECFA, 1991] |

| Developmental (Teratogenicity) | Rabbit | Oral (gavage) | No teratogenic or embryotoxic effects. | 900 | [JECFA, 1991] |

Experimental Protocols

-

Test Substance: this compound Potassium

-

Species/Strain: Rat (e.g., Wistar).

-

Administration: Continuous dietary administration to the P (parental) generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then selected and administered the test substance through maturity, mating, and production of the F2 generation.

-

Dose Levels: At least three dose levels and a concurrent control group.

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and lactation. Gross and histopathology of reproductive organs.

-

Offspring (F1 and F2): Viability, sex ratio, body weights, physical and developmental landmarks (e.g., anogenital distance, vaginal opening, preputial separation), and post-weaning growth and survival. Gross necropsy of selected pups.

-

Potential Signaling Pathways and Mechanisms of Action

While this compound K is largely considered biologically inert and is not metabolized, some studies have explored its interactions with cellular signaling pathways, particularly in the context of taste perception and gut microbiome modulation.

Taste Receptor Signaling

This compound K elicits a sweet taste by activating the T1R2/T1R3 G-protein coupled receptor on the tongue. At higher concentrations, it can also produce a bitter aftertaste by activating specific bitter taste receptors (TAS2Rs).

Gut Microbiome Interactions

Recent studies in animal models suggest that chronic consumption of this compound K can alter the composition and function of the gut microbiome. These alterations have been linked to gender-specific effects on body weight gain and changes in metabolic pathways related to energy harvesting.

References

- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicity Studies of this compound Potassium (CASRN 55589-62-3) in FVB/N-TgN(v-Ha-ras)Led (Tg.AC) Hemizygous Mice and Carcinogenicity Studies of this compound Potassium in B6.129-Trp53tm1Brd (N5) Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 720. This compound potassium (WHO Food Additives Series 28) [inchem.org]

- 3. NTP toxicology studies of this compound potassium (CAS No. 55589-62-3) in genetically modified (FVB Tg.AC Hemizygous) mice and carcinogenicity studies of this compound potassium in genetically modified [B6.129-Trp53(tm1Brd) (N5) Haploinsufficient] mice (feed studies)mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Acesulfame K absorption, distribution, metabolism, and excretion (ADME) studies.

This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of acesulfame potassium (this compound K), a widely used high-intensity, non-nutritive sweetener. The information is intended for researchers, scientists, and professionals in drug development and food science, presenting quantitative data, experimental methodologies, and process visualizations to facilitate a thorough understanding of its pharmacokinetic profile.

Executive Summary

This compound K is characterized by a straightforward and rapid pharmacokinetic profile. Following oral ingestion, it is quickly and almost completely absorbed, distributed throughout the body without significant tissue accumulation, and is not metabolized. The compound is rapidly eliminated from the body, primarily through renal excretion of the unchanged parent compound. This profile indicates a low potential for bioaccumulation or complex metabolic interactions.

Absorption

This compound K is rapidly and thoroughly absorbed from the gastrointestinal tract following oral administration.[1][2] Studies in multiple species, including humans, rats, and dogs, have consistently demonstrated its high bioavailability.[1] The primary site of absorption is the small intestine.[3]

Pharmacokinetic Data: Absorption

Peak plasma concentrations (Cmax) are typically reached within 1.5 hours in humans, indicating a swift uptake from the gut into the systemic circulation.[1]

Table 1: Pharmacokinetic Parameters of this compound K Following Oral Administration

| Species | Dose | Tmax (Time to Peak Plasma Concentration) | t1/2 (Elimination Half-Life) | Primary Excretion Route | % of Dose Excreted (24h) | Reference |

|---|---|---|---|---|---|---|

| Human | 30 mg | 1.0 - 1.5 hours | 2.5 hours | Urine | 98.4% | |

| Rat | Not Specified | ~30 minutes | 4.8 hours | Urine | 97.5% |

Distribution

Upon entering the systemic circulation, this compound K is distributed rapidly throughout the body. However, there is no evidence to suggest any significant bioaccumulation in tissues, even with repeated dosing.

Tissue Distribution

At the time of maximum blood concentration, the highest levels of this compound K are found in organs and tissues associated with absorption and excretion, including the gastrointestinal tract, kidneys, and urinary bladder, as well as in the bile.

Distribution into Breast Milk

Research has confirmed that small quantities of this compound K can pass into the breast milk of lactating women after consumption. In one study involving the ingestion of a diet soda containing 41 mg of this compound K, the median peak concentration in breast milk was 945.3 ng/mL.

Metabolism

This compound K is metabolically inert. It is not biotransformed or broken down by the body after absorption. The absence of metabolism is a key feature of its safety profile, as it precludes the formation of potentially reactive or toxic metabolites. It is excreted from the body in its original, unchanged form.

Excretion

The elimination of this compound K from the body is rapid and efficient, primarily occurring via the kidneys.

Routes of Excretion

The vast majority of an administered dose of this compound K is excreted in the urine. Studies using radiolabeled compounds have shown that over 97% of the dose is recovered in the urine as the parent compound within 24 hours in both rats and humans. A minor amount is excreted in the feces. The rapid elimination is reflected in its short plasma half-life of approximately 2.5 hours in humans.

Caption: Typical workflow for an in vivo ADME study of this compound K.

References

- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicity Studies of this compound Potassium (CASRN 55589-62-3) in FVB/N-TgN(v-Ha-ras)Led (Tg.AC) Hemizygous Mice and Carcinogenicity Studies of this compound Potassium in B6.129-Trp53tm1Brd (N5) Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ific.org [ific.org]

- 3. researchgate.net [researchgate.net]

Gut microbiome interactions with Acesulfame potassium consumption.

An In-depth Technical Guide to the Interactions of Acesulfame Potassium with the Gut Microbiome

Abstract

This compound potassium (Ace-K) is a widely consumed non-nutritive sweetener (NNS) approved by regulatory bodies, including the U.S. Food and Drug Administration.[1][2][3][4] While intended to be metabolically inert, a growing body of evidence indicates that Ace-K can significantly interact with and alter the gut microbiome. These interactions are not uniform, with studies demonstrating considerable variability based on factors such as sex, dosage, and the host's underlying diet.[5] This technical guide synthesizes findings from key experimental studies, detailing the observed effects on microbial composition, metabolic function, and host physiology. It provides a comprehensive overview of experimental protocols, presents quantitative data in a structured format, and visualizes the core mechanistic pathways implicated in the Ace-K-microbiome interaction. The evidence suggests that Ace-K consumption can lead to gut dysbiosis, alter host energy metabolism, and potentially increase the risk for chronic inflammation, highlighting the need for further investigation into its long-term health implications.

Experimental Protocols and Methodologies

Understanding the impact of Ace-K on the gut microbiome requires robust experimental designs. The methodologies employed in key studies form the basis of our current understanding.

Animal Models and Dosing Regimens

-

CD-1 Mice Study (Bian et al., 2017):

-

Model: Male and female CD-1 mice.

-

Treatment Groups: Twenty mice were randomly assigned to a control group (water) or a treatment group.

-

Dosing: The treatment group received 37.5 mg/kg body weight/day of Ace-K in drinking water.

-

Duration: 4 weeks.

-

Objective: To investigate the effects of Ace-K on the gut microbiome, fecal metabolic profiles, and body weight gain.

-

-

Wistar Rat Study (Murali et al., 2022):

-

Model: Male and female young adult Wistar rats.

-

Treatment Groups: Rats were treated with Ace-K or saccharin.

-

Dosing: Ace-K was administered via gavage at two dose levels: 40 mg/kg and 120 mg/kg body weight/day.

-

Duration: 28 days.

-

Objective: To determine if Ace-K modifies fecal bacterial composition and fecal/plasma metabolomes.

-

-

C57BL/6J Mice Study (Fukuoka et al., 2021):

-

Model: 8-week-old C57BL/6J mice.

-

Dosing: Ace-K was administered via free drinking water.

-

Objective: To investigate the effect of Ace-K on the intestinal mucosa, gut microbiota, and lymphocyte migration.

-

Analytical Techniques

-

Microbiome Analysis (16S rRNA Sequencing): Fecal samples are collected to analyze the composition of the gut microbiota. DNA is extracted, and the 16S rRNA gene is amplified and sequenced. This technique allows for the identification and relative quantification of different bacterial taxa.

-